molecular formula C9H8FNO B1359264 5-Methoxy-2-fluorobenzylcyanide CAS No. 672931-28-1

5-Methoxy-2-fluorobenzylcyanide

Cat. No.: B1359264
CAS No.: 672931-28-1
M. Wt: 165.16 g/mol
InChI Key: QSPYWCDXOCAMGL-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPYWCDXOCAMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30630273
Record name (2-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672931-28-1
Record name (2-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30630273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-fluorobenzylcyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

5-Methoxy-2-fluorobenzylcyanide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-fluorobenzylcyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and fluorine substituents enhances its stability and potential for diverse applications .

Biological Activity

5-Methoxy-2-fluorobenzylcyanide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by various research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a unique combination of functional groups that contribute to its reactivity and biological properties. The presence of the methoxy group and the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure

  • Molecular Formula : C10H10FNO
  • Molecular Weight : 181.19 g/mol
  • IUPAC Name : 5-Methoxy-2-fluorobenzyl cyanide

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, including this compound. Research indicates that fluorinated compounds can exhibit enhanced potency against various cancer cell lines due to their ability to interact with cellular mechanisms involved in tumor progression.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-725.4Induction of apoptosis via ROS generation
HCT-11618.7Inhibition of tubulin polymerization

The compound was found to induce reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in cancer cells, which is a promising mechanism for anticancer drug development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Fluorinated compounds are known for their enhanced interactions with microbial targets, making them effective against various pathogens.

Research Findings on Antimicrobial Properties

A comparative study demonstrated the antimicrobial efficacy of this compound against several bacterial strains, as shown in Table 2.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances binding affinity to enzymes and receptors involved in critical cellular pathways.

Proposed Mechanisms

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain kinases involved in cancer cell proliferation.
  • Disruption of Microtubule Dynamics : Similar to other fluorinated compounds, it may interfere with microtubule formation, leading to cell cycle arrest.
  • Induction of Oxidative Stress : By generating ROS, it promotes apoptosis in cancer cells.

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